molecular formula C3H8N2O2 B1308434 N-Hydroxy-2-methoxyacetimidamide CAS No. 95298-88-7

N-Hydroxy-2-methoxyacetimidamide

Cat. No.: B1308434
CAS No.: 95298-88-7
M. Wt: 104.11 g/mol
InChI Key: UNKQCVYVFHGUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-methoxyacetimidamide is an organic compound with the chemical formula C3H8N2O2. It is a nitrogenous derivative of acetamide that contains a hydroxyl and methoxy functional group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetyl chloride with hydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxyacetimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-Hydroxy-2-methoxyacetimidamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxyacetimidamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-methoxyethanimidamide
  • N-Hydroxy-2-methoxy-acetamidine
  • tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate

Uniqueness

N-Hydroxy-2-methoxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

CAS No.

95298-88-7

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N'-hydroxy-2-methoxyethanimidamide

InChI

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)

InChI Key

UNKQCVYVFHGUTQ-UHFFFAOYSA-N

SMILES

COCC(=NO)N

Isomeric SMILES

COC/C(=N/O)/N

Canonical SMILES

COCC(=NO)N

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.